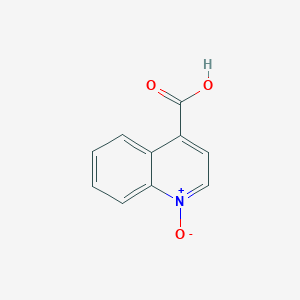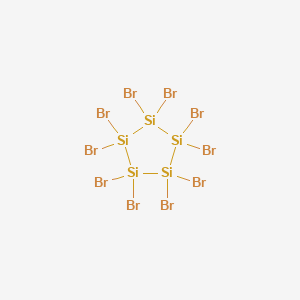![molecular formula C18H19ClO4 B14669586 Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate CAS No. 51337-94-1](/img/structure/B14669586.png)
Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, making it a valuable component in the synthesis of herbicides and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate typically involves the reaction of 4-chlorophenol with 4-phenoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then esterified with ethyl 2-bromo-2-methylpropanoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and herbicides.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets in plants. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to the disruption of cell membrane synthesis, ultimately causing the death of the plant .
Comparison with Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dichlorprop
- Fenoprop
Comparison: Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activity. Unlike 2,4-Dichlorophenoxyacetic acid and other similar compounds, it has a more complex structure, making it suitable for specialized applications in herbicide formulations .
Properties
CAS No. |
51337-94-1 |
|---|---|
Molecular Formula |
C18H19ClO4 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C18H19ClO4/c1-4-21-17(20)18(2,3)23-16-11-9-15(10-12-16)22-14-7-5-13(19)6-8-14/h5-12H,4H2,1-3H3 |
InChI Key |
LLLRFZWKEMZNGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


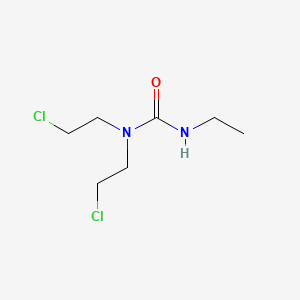
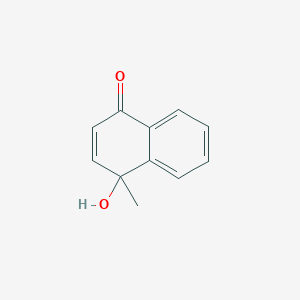




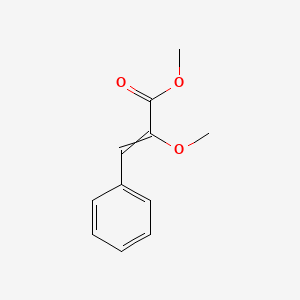


![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
